molecular formula C11H19NO B11940697 (+-)-endo-N-(2-Bornyl)formamide CAS No. 24629-79-6

(+-)-endo-N-(2-Bornyl)formamide

Cat. No.: B11940697
CAS No.: 24629-79-6
M. Wt: 181.27 g/mol
InChI Key: VXTYQZJDZLGGOE-UHFFFAOYSA-N
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Description

(±)-endo-N-(2-Bornyl)formamide is a chemical compound with the molecular formula C11H19NO It is a derivative of borneol, a bicyclic organic compound This compound is known for its unique structure, which includes a formamide group attached to the bornyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-endo-N-(2-Bornyl)formamide typically involves the reaction of borneol with formamide. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves heating borneol with formamide in the presence of a catalyst. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of (±)-endo-N-(2-Bornyl)formamide .

Industrial Production Methods

While specific industrial production methods for (±)-endo-N-(2-Bornyl)formamide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(±)-endo-N-(2-Bornyl)formamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The formamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (±)-endo-N-(2-Bornyl)formamide can yield amides or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (±)-endo-N-(2-Bornyl)formamide involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist for certain receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Borneol: A naturally occurring compound with a similar structure but lacking the formamide group.

    Bornyl Acetate: Another derivative of borneol with an acetate group instead of a formamide group.

    Bornyl Chloride: A compound where the formamide group is replaced with a chloride group.

Uniqueness

(±)-endo-N-(2-Bornyl)formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biological research .

Properties

IUPAC Name

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-10(2)8-4-5-11(10,3)9(6-8)12-7-13/h7-9H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTYQZJDZLGGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)NC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60947548
Record name (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24629-79-6
Record name Formamide, N-(2-bornyl)-, endo-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024629796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60947548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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